molecular formula C12H16ClN3O B11772023 4-Chloro-3-(piperidin-1-yl)benzohydrazide CAS No. 886494-69-5

4-Chloro-3-(piperidin-1-yl)benzohydrazide

Cat. No.: B11772023
CAS No.: 886494-69-5
M. Wt: 253.73 g/mol
InChI Key: FYAUWWKTODRZGJ-UHFFFAOYSA-N
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Description

4-Chloro-3-(piperidin-1-yl)benzohydrazide is an organic compound with the molecular formula C12H16ClN3O. It is a derivative of benzohydrazide, featuring a piperidine ring and a chlorine atom attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(piperidin-1-yl)benzohydrazide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with piperidine, followed by reduction and subsequent hydrazide formation. The general steps are as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(piperidin-1-yl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-(piperidin-1-yl)benzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(piperidin-1-yl)benzohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-(piperidin-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a hydrazide.

    4-Chloro-3-(piperidin-1-yl)benzamide: Contains an amide group instead of a hydrazide.

    4-Chloro-3-(piperidin-1-yl)benzylamine: Features a benzylamine group instead of a hydrazide.

Uniqueness

4-Chloro-3-(piperidin-1-yl)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydrazide group allows for unique interactions and reactions compared to similar compounds .

Properties

CAS No.

886494-69-5

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

4-chloro-3-piperidin-1-ylbenzohydrazide

InChI

InChI=1S/C12H16ClN3O/c13-10-5-4-9(12(17)15-14)8-11(10)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,14H2,(H,15,17)

InChI Key

FYAUWWKTODRZGJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)C(=O)NN)Cl

Origin of Product

United States

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